6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine
Description
6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with hydroxyimino and phenoxy groups, as well as multiple methyl groups.
Properties
IUPAC Name |
(NE)-N-[[4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-19(2)12-16-13(20(3)4)18-14(17-12)22-11-7-5-10(6-8-11)9-15-21/h5-9,21H,1-4H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKNNBBQRNHXPY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C=NO)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized from cyanuric chloride through nucleophilic substitution reactions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the triazine ring.
Addition of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of an aldehyde or ketone with hydroxylamine.
Methylation: The final step involves the methylation of the triazine ring to introduce the N2,N2,N4,N4-tetramethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexaphenyl-
- 1,3,5-Triazine-2,4-diamine, 6-phenyl-
- 1,3,5-Triazine-2,4-diamine, 6-chloro-
Uniqueness
6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
